N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide

Catalog No.
S3032416
CAS No.
477326-84-4
M.F
C17H10ClN3OS2
M. Wt
371.86
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-c...

CAS Number

477326-84-4

Product Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide

Molecular Formula

C17H10ClN3OS2

Molecular Weight

371.86

InChI

InChI=1S/C17H10ClN3OS2/c18-11-7-5-10(6-8-11)15(22)21-17-20-13(9-23-17)16-19-12-3-1-2-4-14(12)24-16/h1-9H,(H,20,21,22)

InChI Key

IEEKEGOKKDCXKN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl

Solubility

not available
  • Search Results: A search for scientific literature on N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide using chemical databases like PubChem and Scifinder produced no significant results.
  • Commercial Availability: Some chemical suppliers offer N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide, but information on its use is not provided [].

This lack of information suggests that N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide is either a relatively new compound or one that has not been extensively investigated for scientific purposes.

Future Research Directions

The structure of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide incorporates two interesting moieties: benzothiazole and thiazole. These groups are known to be present in various bioactive molecules [, ]. Here are some potential areas for future research on N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide:

  • Biological Activity Screening: Researchers could investigate the compound for potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the benzothiazole and thiazole groups suggests potential for interesting bioactivity.
  • Material Science Applications: The compound's structure might be suitable for exploration in material science applications. The combination of aromatic and heterocyclic rings could lead to interesting properties for optoelectronic devices or organic semiconductors.

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide is a complex organic compound characterized by its unique structural features, which include a benzothiazole core and thiazole moiety. The compound has the molecular formula C17H10ClN3OS2C_{17}H_{10}ClN_3OS_2 and a molecular weight of approximately 371.86 g/mol. Its structure consists of a chlorinated aromatic ring attached to a benzothiazole and thiazole, contributing to its potential biological activity and chemical reactivity .

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide typically involves several key reactions:

  • Formation of Benzothiazole: This can be achieved through the condensation of 2-aminothiophenols with carboxylic acid derivatives or aldehydes under acidic or basic conditions.
  • Thiazole Synthesis: The thiazole ring is formed via cyclization reactions involving thiourea or other thiazole precursors.
  • Amide Bond Formation: The final product is obtained by coupling the benzothiazole and thiazole derivatives with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

These reactions highlight the compound's synthetic versatility and its potential for further functionalization.

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide exhibits a range of biological activities. Compounds with a benzothiazole backbone are known for their anticancer, antibacterial, antifungal, and anthelmintic properties. Specifically, research indicates that derivatives like this compound may have significant efficacy against various cancer cell lines and microbial pathogens . Additionally, studies have shown that certain benzothiazole derivatives possess neuroprotective and analgesic effects, suggesting potential applications in pain management and neurodegenerative diseases.

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide can be summarized as follows:

  • Preparation of Benzothiazole:
    • React 2-amino-phenylthio with appropriate reagents (e.g., chloroacetyl chloride).
    • Cyclize to form the benzothiazole framework.
  • Thiazole Formation:
    • Utilize thiourea or other thiazole precursors to introduce the thiazole moiety.
  • Amide Coupling:
    • Combine the benzothiazole derivative with 4-chlorobenzoyl chloride using triethylamine as a base in dichloromethane to yield the final amide product .

These methods reflect established synthetic pathways for creating complex heterocyclic compounds.

The unique properties of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide position it for various applications:

  • Pharmaceutical Development: Due to its biological activity, it is a candidate for drug development targeting cancer and infectious diseases.
  • Material Science: The compound's structural characteristics may also lend themselves to applications in organic electronics or as dyes.
  • Research Tool: As a chemical probe, it can be used in studies investigating the mechanisms of action of benzothiazole derivatives in biological systems .

Interaction studies involving N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest that this compound may interact with specific protein targets involved in cancer progression or microbial resistance mechanisms. These interactions can be elucidated through techniques like molecular docking studies and in vitro assays to assess binding affinities and functional outcomes .

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide shares structural similarities with several other compounds within the benzothiazole class. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N-(4-Chloro-1,3-benzothiazol-2-yl)acetamideContains an acetamide groupKnown for antibacterial properties
N-(1,3-Benzothiazol-2-yl)-4-fluorobenzamideFluorine substitution on aromatic ringExhibits enhanced lipophilicity
N-(5-Methylthiazol-2-yl)-benzamideDifferent thiazole substitutionPotential anti-inflammatory effects

These comparisons highlight how variations in substituents on the benzothiazole or thiazole rings can significantly influence biological activity and chemical properties. The uniqueness of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide lies in its dual heterocyclic nature combined with chlorination, which may enhance its pharmacological profile compared to related compounds .

XLogP3

4.9

Dates

Modify: 2023-08-17

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